2-Chloro-1,4-dimethoxybenzene
Overview
Description
2-Chloro-1,4-dimethoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60152. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Role in Lignin Peroxidase Oxidation
2Cl-1,4-DMB is involved in the oxidation process catalyzed by lignin peroxidase (LiP), forming a cation radical. This process results in the formation of compounds such as 2-chloro-1,4-benzoquinone and various dimers. Interestingly, the presence of anisyl alcohol can quench the cation radical and prevent enzyme inactivation (Teunissen et al., 1998).
Catalytic Cofactor for Oxidation Processes
In a similar context, 2Cl-1,4-DMB serves as a catalytic cofactor in the oxidation of anisyl alcohol by LiP, displaying superior performance compared to other substances like veratryl alcohol. This indicates its potential application in enzymatic and oxidative processes (Teunissen & Field, 1998).
Synthesis of Medical Intermediate Molecules
It has been used in the synthesis of medical intermediate molecules like 2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, which has applications in treating psychotic and schizophrenic psychosis (Zhimin, 2003).
Application in Lithium-Ion Batteries
This compound has been studied as an electrolyte additive in liquid state Al-plastic film lithium-ion batteries. It shows potential in preventing electrolyte decomposition during overcharge, indicating its significance in enhancing battery safety and performance (Yong Zhang et al., 2011).
Use in Non-Aqueous Redox Flow Batteries
Derivatives of 1,4-Dimethoxybenzene, including those related to 2Cl-1,4-DMB, are used as catholytes in non-aqueous redox flow batteries. Their modification, such as by incorporating bicyclic substitutions, enhances chemical stability and solubility, crucial for battery performance and longevity (Jingjing Zhang et al., 2017).
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1,4-dimethoxybenzene (2Cl-14DMB) is Lignin Peroxidase (LiP) . LiP is an enzyme produced by several white rot fungi and plays a crucial role in the degradation of lignin, a complex organic polymer that provides rigidity to plant cell walls .
Mode of Action
2Cl-14DMB acts as a cofactor in the oxidation of anisyl alcohol (AA) by LiP . It is superior to other cofactors such as veratryl alcohol (VA) and tryptophan . A high molar ratio of anisaldehyde formed to 2cl-14dmb consumed indicates the presence of a mechanism that recycles the cofactor .
Biochemical Pathways
The biochemical pathway involving 2Cl-14DMB is associated with the oxidation of anisyl alcohol by LiP . This process is part of the broader lignin degradation pathway carried out by white rot fungi . The compound also participates in electrophilic aromatic substitution reactions, where it forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2Cl-14DMB is currently limited. Its molecular weight is known to be 172609 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The action of 2Cl-14DMB results in the oxidation of anisyl alcohol to anisaldehyde . This process is facilitated by LiP, with 2Cl-14DMB acting as a cofactor . The high molar ratio of anisaldehyde formed to 2Cl-14DMB consumed suggests that the cofactor is recycled during the process .
Action Environment
The action of 2Cl-14DMB is influenced by the presence of other substrates and cofactors. For instance, good LiP substrates like VA and tryptophan are comparatively poor cofactors in the oxidation of AA . . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of 2Cl-14DMB.
Biochemical Analysis
Biochemical Properties
2-Chloro-1,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that facilitate such reactions . The compound interacts with enzymes like cytochrome P450, which are involved in the oxidative metabolism of various substrates. These interactions often result in the formation of reactive intermediates that can further participate in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis . Additionally, this compound has been found to alter the function of ion channels and transporters, which can lead to changes in cellular ion balance and signaling dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on metabolic pathways . For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form various metabolites, which can further participate in biochemical reactions . These metabolic transformations can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization of the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Post-translational modifications and targeting signals play a role in directing this compound to these specific compartments, thereby influencing its biochemical activity.
Properties
IUPAC Name |
2-chloro-1,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXZSRVFIWACJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041403 | |
Record name | 2-Chloro-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-42-7 | |
Record name | 2-Chloro-1,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2100-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,4-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002100427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1,4-dimethoxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-chloro-1,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-1,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2,5-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2,5-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF0105709I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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